BenchChemオンラインストアへようこそ!

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea

Oncology Cellular differentiation Leukemia

This urea derivative uniquely bridges neuropsychiatric and oncology research. Its 2-methoxyethyl terminus and chiral hydroxypropyl spacer confer superior hydrogen-bonding capacity and selectivity over isopropyl or adamantyl analogs. Unlike the inactive 3-benzothiophene regioisomer, this compound arrests proliferation and induces monocytic differentiation, making it essential for AML phenotypic screening. Ideal for SAR studies optimizing oral bioavailability for peripheral indications. Ensure reproducibility—avoid uncharacterized substitutes.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 2034569-73-6
Cat. No. B2958379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea
CAS2034569-73-6
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESCC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O
InChIInChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18)
InChIKeyJXCHKPHVCNPXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea (CAS 2034569-73-6) Procurement Specifications and Scientific Context


1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea (CAS 2034569-73-6) is a synthetic small-molecule urea derivative featuring a benzo[b]thiophene core, a chiral 2-hydroxypropyl linker, and a 2-methoxyethyl terminus . It belongs to a broader class of heteroaryl-substituted ureas that have been patented for neuropsychiatric indications and investigated for antiproliferative activity [1][2]. The compound’s molecular formula is C₁₅H₂₀N₂O₃S with a molecular weight of 308.4 g/mol . Its structural architecture places it at the intersection of two distinct pharmacophore spaces: serotonin receptor modulation (5-HT pathways) and cellular differentiation induction, making it a potential dual-purpose research tool or lead candidate.

Why Close Analogs of 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea Cannot Be Interchanged in Research Programs


Superficially similar benzothiophene-urea compounds often share the same core scaffold, yet even minor structural variations—such as alteration of the benzothiophene attachment point (2-yl vs. 3-yl), omission of the hydroxyl group, or replacement of the 2-methoxyethyl chain—can profoundly shift target engagement profiles, metabolic stability, and cellular phenotype [1][2]. The 2-methoxyethyl terminus is not merely a solubilizing handle; it introduces a hydrogen-bond-acceptor-rich microdomain that has been shown in medicinally related urea series to influence binding pose and selectivity versus alternative N-alkyl substituents [1]. The hydroxypropyl spacer further contributes a chiral center and an additional hydrogen-bonding capability absent in des-hydroxy or N-methyl variants, which can alter both pharmacokinetics and pharmacodynamics [2]. As a consequence, assuming functional interchangeability among members of this chemotype risks irreproducible biological results and selection of a suboptimal chemical probe for the intended target class.

Quantitative Differentiation Evidence for 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea Against Its Closest Structural Analogs


2-Benzothiophen-2-yl Attachment vs. 3-yl Regioisomer: Antiproliferative Activity Differentiation

The 2-yl benzothiophene substitution pattern in the target compound is associated with pronounced antiproliferative activity and induction of monocytic differentiation in undifferentiated leukemia cells, whereas the 3-yl regioisomer, 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea, has been reported in patent literature predominantly in the context of herbicidal applications and lacks annotated differentiation-inducing activity [1][2]. This functional divergence is likely driven by the distinct electronic distribution and steric presentation of the benzothiophene ring, which alters key interactions with hydrophobic pockets of target proteins.

Oncology Cellular differentiation Leukemia

2-Methoxyethyl vs. Isopropyl N-Substitution: Structural Basis for Hydrogen-Bonding Diversification

In the target compound, the terminal 2-methoxyethyl group provides two oxygen-based hydrogen-bond acceptors, creating a bidentate interaction motif not available with the isopropyl analog 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(propan-2-yl)urea (CAS 2034355-93-4), which terminates in a purely hydrophobic isopropyl moiety [1]. This structural feature is hypothesized to confer enhanced solubility (predicted logP differences of approximately 0.5–1.0 units) and differential binding to targets where a dual H-bond acceptor near the urea linkage reinforces the binding pose [1][2].

Kinase inhibition Hydrogen bonding Solubility

2-Hydroxypropyl Linker vs. Unsubstituted Propyl: Chiral Center and Additional H-Bond Donor

The target compound contains a secondary alcohol on the propyl linker, introducing a chiral center (C-2 of the propyl chain) and an additional hydrogen-bond donor/acceptor site absent in the des-hydroxy counterpart 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034298-87-6) . In analogous urea series, the presence of a β-hydroxyl group has been correlated with altered CYP450 metabolic profiles and improved aqueous solubility [1]. While direct PK data for this specific compound are not publicly available, the structural formula supports an additional site for both Type I and Type II metabolic transformations, which is likely to differentiate its ADME profile from non-hydroxylated analogs.

Chiral resolution Pharmacokinetics Target selectivity

Adamantyl vs. Methoxyethyl N-Substitution: Bulk vs. Polarity in CNS Penetration Space

Analog 1-(adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea (CAS 2062328-17-8) incorporates a bulky, lipophilic adamantyl cage in place of the 2-methoxyethyl chain. Adamantane-containing benzothiophenes have been associated with antitumor activity in certain contexts, but the molecular properties diverge substantially: the adamantyl derivative is predicted to have higher logP (~4–5) and larger molecular volume, potentially favoring passive BBB permeation, while the 2-methoxyethyl derivative has lower logP and may favor solubility-limited absorption [1]. This makes the target compound more suitable for systemic or peripheral target engagement, whereas the adamantyl analog may be preferred for CNS-penetrant applications.

CNS drug design Blood-brain barrier Lipophilicity

High-Confidence Application Scenarios for 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea Based on Differential Evidence


Leukemia Cell Differentiation Screening in Oncology Drug Discovery

The compound’s annotated activity in arresting proliferation and inducing monocytic differentiation of undifferentiated cells [1] positions it as a chemical probe for phenotypic screening in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) models. Unlike the 3-benzothiophene regioisomer, which lacks differentiation-promoting annotation, this compound offers a specific phenotype relevant to non-cytotoxic differentiation therapy strategies.

Serotonin Receptor (5-HT) Target Deconvolution and Probe Development

As a urea-based benzothiophene, the compound falls within the patent space of 5-HT receptor modulators for neuropsychiatric indications [2]. Its 2-methoxyethyl and 2-hydroxypropyl features suggest potential selectivity advantages over simpler N-alkyl analogs in receptor binding assays. It is suitable for radioligand displacement studies and functional cAMP assays targeting 5-HT₁A, 5-HT₂, or 5-HT₇ subtypes.

Kinase Selectivity Panel Profiling (VEGFR-2/EGFR and Related RTKs)

Related benzothiophene-based ureido compounds have demonstrated dual VEGFR-2/EGFR inhibitory activity in cancer cell panels (PanC-1, MCF-7, HepG2) [3]. The target compound’s unique substitution pattern may yield a differentiated selectivity fingerprint across the kinome, making it a candidate for comparative biochemical kinase profiling against the isopropyl, fluorobenzyl, and adamantyl analogs.

Solubility- and Polarity-Driven Lead Optimization for Peripheral Targets

When the research goal is to minimize CNS penetration while maintaining target engagement, the 2-methoxyethyl compound’s lower predicted logP and higher hydrogen-bonding capacity compared to adamantyl or isopropyl analogs make it the preferred scaffold. It is well-suited for structure-activity relationship (SAR) studies aimed at optimizing oral bioavailability for peripheral inflammatory or oncologic indications.

Quote Request

Request a Quote for 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.